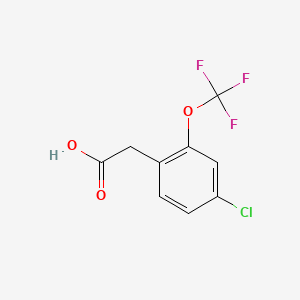

4-Chloro-2-(trifluoromethoxy)phenylacetic acid

Descripción

Propiedades

IUPAC Name |

2-[4-chloro-2-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGNWWQZKBHZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethoxy)phenylacetic acid typically involves multiple steps, starting with the chlorination of phenol derivatives followed by the introduction of the trifluoromethoxy group. The final step involves the conversion of the phenyl group to the acetic acid derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-(trifluoromethoxy)phenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-2-(trifluoromethoxy)phenylacetic acid has been investigated for its potential as a pharmaceutical intermediate. Notably, derivatives of this compound have shown promise as:

- Steroid Sulfatase Inhibitors : Compounds derived from this compound have been evaluated for their ability to inhibit steroid sulfatase, an enzyme implicated in various cancers. Studies indicate that these derivatives exhibit over tenfold potency compared to parent compounds.

Environmental Science

The compound has also been explored for its applications in environmental remediation:

- Pollutant Removal : Research has demonstrated that materials synthesized using this compound can effectively remove pollutants from water sources, achieving removal efficiencies exceeding 99% within short time frames.

Agricultural Chemistry

In agricultural applications, this compound serves as an intermediate in the synthesis of agrochemicals:

- Pesticide Development : As an intermediate for synthesizing triazole fungicides, it plays a crucial role in developing effective agricultural chemicals aimed at improving crop yield and disease resistance .

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Steroid sulfatase inhibitors | Potency >10x compared to parent compounds |

| Environmental Science | Pollutant removal from water | Achieved >99% removal efficiency |

| Agricultural Chemistry | Intermediate for triazole fungicides | Important for crop protection and yield improvement |

Case Study 1: Steroid Sulfatase Inhibition

A study conducted on fluorinated derivatives of this compound revealed significant inhibition of steroid sulfatase activity in vitro. The structural modifications provided insights into how fluorination enhances binding affinity and potency against this target enzyme.

Case Study 2: Environmental Remediation

Research involving materials synthesized with this compound showed promising results in laboratory settings where contaminants like heavy metals were effectively sequestered from aqueous solutions. The rapid adsorption kinetics suggest potential for practical applications in wastewater treatment technologies.

Mecanismo De Acción

The mechanism by which 4-Chloro-2-(trifluoromethoxy)phenylacetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between 4-Chloro-2-(trifluoromethoxy)phenylacetic acid and its analogs:

Structure-Activity Relationship (SAR) Insights

Hydrophobic Substituents :

- The trifluoromethoxy group in the target compound enhances hydrophobicity compared to hydroxyl or sulfonamide derivatives, improving membrane permeability and target engagement.

- In KIX domain binding studies, analogs with para-position hydrophobic groups (e.g., biphenyl derivatives) exhibited higher affinity (~6.9 mM Kd) compared to polar substituents (e.g., -OH in PAA2 or PAA4), which showed negligible binding .

Halogen Effects :

- The chlorine atom at C4 in the target compound may contribute to electronic effects (inductive withdrawal) and steric interactions, distinguishing it from fluoro analogs like 4-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS 601513-26-2), which has reduced steric bulk .

Pharmacological Selectivity :

Physicochemical and Commercial Comparison

Actividad Biológica

4-Chloro-2-(trifluoromethoxy)phenylacetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H6ClF3O2

- Molecular Weight : 232.59 g/mol

- CAS Number : 3277747

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. Its structural features contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability, facilitating interaction with cellular targets.

In Vitro Studies

Several studies have evaluated the in vitro effects of this compound against various biological targets:

| Target | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 10.4 | |

| Butyrylcholinesterase (BChE) | 7.7 | |

| Cyclooxygenase-2 (COX-2) | Moderate inhibition | |

| Lipoxygenase-15 (LOX-15) | Moderate inhibition |

These results indicate that the compound can inhibit key enzymes involved in neurodegenerative diseases and inflammatory processes.

Case Studies

-

Neuroprotective Effects :

A study investigated the neuroprotective properties of this compound against oxidative stress in neuronal cell lines. The compound demonstrated significant cytoprotection, reducing cell death induced by hydrogen peroxide exposure. -

Anti-inflammatory Activity :

Another study assessed the anti-inflammatory effects of the compound using a murine model of inflammation. Results showed that treatment with this compound significantly reduced edema and inflammatory cytokine levels compared to control groups.

Structure-Activity Relationship (SAR)

The presence of the chloro and trifluoromethoxy groups plays a crucial role in enhancing the biological activity of the compound. Comparative studies with structurally similar compounds suggest that halogen substitutions can modulate enzyme inhibitory activity and selectivity.

Q & A

Synthesis and Purification

Basic: What are the optimal conditions for synthesizing 4-Chloro-2-(trifluoromethoxy)phenylacetic acid, and how can purity be ensured?

- Methodological Answer:

Synthesis typically involves condensation reactions using precursors like 4-chloro-2-(trifluoromethoxy)benzaldehyde and chloroacetic acid derivatives under reflux in anhydrous solvents (e.g., dichloromethane or THF). Catalytic agents like sulfuric acid or Lewis acids (e.g., AlCl₃) may accelerate the reaction. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity via HPLC (C18 columns, 0.1% TFA in water/acetonitrile mobile phase) .

Advanced: How can reaction byproducts (e.g., trifluoromethoxy group hydrolysis) be identified and minimized?

- Methodological Answer:

Byproducts often arise from hydrolysis of the trifluoromethoxy group under acidic conditions. Use inert atmospheres (N₂/Ar) and anhydrous solvents to suppress hydrolysis. Characterize byproducts via LC-MS (electrospray ionization) and compare fragmentation patterns with reference standards. Adjust reaction pH to neutral or mildly acidic (pH 4–6) to stabilize the trifluoromethoxy moiety .

Handling and Safety

Basic: What are the critical safety protocols for handling this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure Control: Monitor airborne concentrations with real-time sensors (PID detectors). If levels exceed 1 ppm, implement local exhaust ventilation .

- Emergency Measures: Use emergency showers/eye wash stations for skin/eye contact. Contaminated clothing must be removed immediately and decontaminated using 10% sodium bicarbonate solution .

Advanced: How can engineering controls mitigate inhalation risks during scale-up?

- Methodological Answer:

Install closed-system reactors with pressure relief valves and scrubbers (activated carbon filters) to capture volatile organic compounds. Perform occupational exposure assessments using OSHA Method 58 for halogenated acids .

Analytical Characterization

Basic: Which techniques are most effective for structural confirmation?

- Methodological Answer:

Advanced: How can LC-MS resolve co-eluting impurities in quantitative analysis?

- Methodological Answer:

Use high-resolution MS (Q-TOF) with positive/negative ion switching. Apply mass defect filtering to distinguish impurities with similar m/z ratios. Optimize gradient elution (0.1% formic acid in acetonitrile/water) to separate isomers .

Stability and Storage

Basic: What storage conditions prevent degradation?

- Methodological Answer:

Store in amber glass vials under nitrogen at –20°C. Desiccate with silica gel to prevent hydrolysis. Shelf life: 12–18 months. Monitor degradation via periodic HPLC (5% degradation threshold) .

Advanced: What are the primary degradation pathways under accelerated stability testing (40°C/75% RH)?

- Methodological Answer:

Hydrolysis of the acetic acid moiety and oxidation of the chloro group are dominant. Use Arrhenius modeling to predict degradation kinetics. Stabilize with antioxidants (0.01% BHT) in lyophilized formulations .

Data Interpretation and Contradictions

Basic: How can researchers validate purity discrepancies between vendors?

- Methodological Answer:

Cross-validate using orthogonal methods:

Advanced: How to reconcile conflicting toxicity data from different SDS sources?

- Methodological Answer:

Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability) using standardized protocols (ISO 10993-5). Compare LD₅₀ values with literature, prioritizing peer-reviewed studies over vendor SDS .

Pharmacological and Mechanistic Studies

Advanced: What in vitro models are suitable for studying its anti-inflammatory activity?

- Methodological Answer:

Use LPS-induced RAW 264.7 macrophages to measure TNF-α suppression via ELISA. IC₅₀ calculations require dose-response curves (1–100 µM). Validate target engagement with COX-2 inhibition assays (fluorometric kit) .

Advanced: How can molecular docking predict binding affinity to PPAR-γ?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.